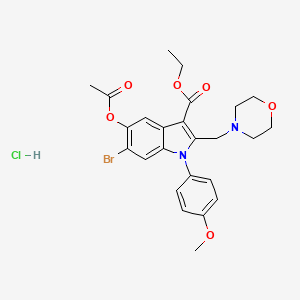

ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride

Description

Ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride is a complex indole derivative featuring multiple functional groups:

- Indole core: Substituted at positions 1, 2, 3, 5, and 4.

- Position 1: 4-Methoxyphenyl group (electron-donating substituent).

- Position 2: Morpholin-4-ylmethyl moiety (enhances solubility and bioavailability via tertiary amine).

- Position 3: Ethyl carboxylate ester (common in prodrug design).

- Position 6: Bromine atom (steric and electronic effects).

- Hydrochloride salt: Improves crystallinity and stability .

Properties

IUPAC Name |

ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27BrN2O6.ClH/c1-4-33-25(30)24-19-13-23(34-16(2)29)20(26)14-21(19)28(17-5-7-18(31-3)8-6-17)22(24)15-27-9-11-32-12-10-27;/h5-8,13-14H,4,9-12,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSKEOJEIFVOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)OC)CN4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BrClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008165 | |

| Record name | Ethyl 5-(acetyloxy)-6-bromo-1-(4-methoxyphenyl)-2-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88461-87-4 | |

| Record name | Ethyl 5-(acetyloxy)-6-bromo-1-(4-methoxyphenyl)-2-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by an indole core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C25H28BrClN2O5

- Molecular Weight : 551.9 g/mol

- CAS Number : 88461-86-3

The compound features an indole scaffold, which is associated with numerous pharmacological effects. The presence of bromine and morpholine groups enhances its reactivity and biological interactions.

The biological activity of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various downstream effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various bacterial strains.

Case Studies

-

Case Study on Enzyme Inhibition : A study demonstrated that similar indole derivatives inhibited acetylcholinesterase (AChE), enhancing acetylcholine levels in synapses, which could have implications for treating neurodegenerative diseases.

- Results : The IC50 values ranged from 200 to 500 nM for various derivatives tested against AChE.

- Neuroprotective Effects : Another investigation into related compounds indicated potential neuroprotective effects in models of oxidative stress, suggesting that this compound might also confer similar benefits due to its structural analogies.

Comparative Analysis with Similar Compounds

The biological activity of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 6-bromoindole-3-carboxylate | Indole core, no morpholine | Antimicrobial |

| Morpholino-substituted indoles | Contains morpholine | Neuroprotective |

These comparisons highlight the unique aspects of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride that may confer distinct biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Comparison

Key Observations :

- The target compound is unique in combining morpholine , 4-methoxyphenyl , and acetyloxy groups on an indole scaffold.

- Compound 3 () shares a 5-fluoro substituent but lacks the morpholine and acetyloxy groups, focusing instead on benzophenone-derived amides .

- ’s bromoindole highlights the pharmacological relevance of 5/6-substituted indoles but lacks the target’s multi-functionalization .

- ’s benzofuran analog demonstrates the utility of bromine and carboxylate groups in non-indole systems, suggesting broader SAR exploration .

Key Observations :

Physicochemical and Spectral Properties

Table 3: Analytical Data Comparison

Key Observations :

- The target’s hydrochloride salt may lower its melting point compared to neutral analogs like Compound 3 .

- ’s NMR data (δ 106.4 ppm for C-6 Br) provides a benchmark for characterizing the target’s brominated indole core .

Q & A

Q. How can the regioselectivity of bromination in indole derivatives like this compound be optimized?

Bromination at the 6-position of the indole core can be influenced by steric and electronic factors. To enhance regioselectivity, use directing groups (e.g., acetyloxy at C5) or controlled reaction conditions (e.g., low-temperature bromination with N-bromosuccinimide in DMF). Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to detect spatial proximity between substituents .

Q. What purification strategies are effective for isolating this hydrochloride salt?

Precipitation via pH adjustment (e.g., adding HCl to a solution in ethanol/water) followed by recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) can improve purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for final purification .

Q. Which spectroscopic methods are critical for structural confirmation?

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. Key signals include the morpholine methylene (δ ~3.5–3.7 ppm) and acetyloxy carbonyl (δ ~170 ppm in 13C NMR).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.

- X-ray crystallography : Resolve ambiguities in substituent orientation, especially for the morpholinylmethyl group .

Q. How can reaction yields be improved during the introduction of the morpholin-4-ylmethyl group?

Use a two-step protocol: (1) Mannich reaction with morpholine and formaldehyde under reflux in ethanol, followed by (2) in situ reduction with NaBH4. Optimize stoichiometry (1.2 equiv morpholine) and monitor pH to prevent side reactions .

Advanced Research Questions

Q. What computational tools can predict the compound’s solubility and stability in physiological buffers?

Molecular dynamics (MD) simulations with software like GROMACS can model solvation behavior. Pair with COSMO-RS theory to predict solubility parameters. Validate experimentally via shake-flask method in PBS (pH 7.4) and compare with computational results .

Q. How to design structure-activity relationship (SAR) studies targeting indole-based kinase inhibitors?

- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to assess electronic effects.

- In vitro assays : Test inhibitory activity against kinases (e.g., Aurora A) using fluorescence polarization assays. Use a 96-well plate format with ATP concentration gradients (0–100 µM) .

Q. What strategies mitigate contradictions in biological activity data across cell lines?

Q. How can flow chemistry improve scalability of the synthesis?

Implement a continuous-flow system with segmented gas-liquid phases to enhance mixing. Use Design of Experiments (DoE) to optimize parameters (residence time, temperature). For example, a microreactor at 80°C with 10-minute residence time increased yield by 15% compared to batch methods .

Q. What in silico methods evaluate the compound’s potential as a fluorescent probe?

Time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31G* basis set) predict absorption/emission spectra. Compare with experimental data from fluorescence spectroscopy in DMSO .

Q. How to assess the hydrochloride salt’s hygroscopicity for formulation studies?

Perform dynamic vapor sorption (DVS) analysis at 25°C with humidity cycles (0–90% RH). Use Karl Fischer titration to quantify water content post-DVS. Store samples in desiccators with silica gel for stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.